molecular formula C14H10F2N2O2 B4580002 N-[4-(aminocarbonyl)phenyl]-2,5-difluorobenzamide

N-[4-(aminocarbonyl)phenyl]-2,5-difluorobenzamide

Cat. No. B4580002
M. Wt: 276.24 g/mol
InChI Key: UKCVEARNLUPINK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Molecular structure determination often employs X-ray diffraction and DFT calculations. Studies have shown how intermolecular interactions, such as dimerization and crystal packing, influence molecular geometry, highlighting the structural complexity of these compounds (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

Reactivity studies, including fluorescence enhancement and electrocyclization reactions, provide insights into the chemical behavior of N-phenylbenzamide derivatives. The introduction of N-phenyl substituents can lead to significant changes in photochemical behavior, such as increased fluorescence quantum yields due to a more planar ground-state geometry (Jye‐Shane Yang et al., 2002).

Scientific Research Applications

Polymer Science Applications Research in polymer science has explored the synthesis and characterization of novel aromatic polyimides, involving compounds structurally related to N-[4-(aminocarbonyl)phenyl]-2,5-difluorobenzamide. These compounds have been polymerized with different anhydrides, demonstrating solubility in organic solvents and thermal stability with degradation temperatures ranging from 240°C to 550°C. These properties suggest their potential for high-performance materials (Butt et al., 2005).

Organic Synthesis and Catalysis In organic synthesis, methodologies leveraging the chemistry of compounds related to N-[4-(aminocarbonyl)phenyl]-2,5-difluorobenzamide have been developed for constructing complex molecules. One example includes the Pd-catalyzed benzylic C-H amidation in water, demonstrating an efficient strategy for synthesizing quinazolinones, showcasing the versatility of these compounds in synthetic organic chemistry (Hikawa et al., 2012).

Medicinal Chemistry and Drug Development In medicinal chemistry, derivatives structurally related to N-[4-(aminocarbonyl)phenyl]-2,5-difluorobenzamide have been explored for their therapeutic potential. For instance, anticonvulsant activity has been observed in some 4-aminobenzamides, highlighting the relevance of such compounds in developing new therapeutic agents (Clark et al., 1984).

Biosensor Development In biosensor technology, modified electrodes incorporating N-[4-(aminocarbonyl)phenyl]-2,5-difluorobenzamide related compounds have been developed for the determination of biomolecules. A study describes a biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of glutathione, demonstrating the application of these compounds in electrochemical sensors (Karimi-Maleh et al., 2014).

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices. Specific hazards would depend on the compound’s reactivity and toxicity .

properties

IUPAC Name

N-(4-carbamoylphenyl)-2,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O2/c15-9-3-6-12(16)11(7-9)14(20)18-10-4-1-8(2-5-10)13(17)19/h1-7H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCVEARNLUPINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-2,5-difluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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